An In-depth Technical Guide to the Physicochemical Properties of 1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene
An In-depth Technical Guide to the Physicochemical Properties of 1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene
This guide provides a comprehensive overview of the synthesis, characterization, and physicochemical properties of the novel compound 1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the potential applications of this molecule. Given its unique structural features, combining a polar nitro group with a sulfur-containing moiety, this compound is a promising candidate for further investigation in medicinal chemistry and materials science.
Introduction
1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene is an aromatic organic compound characterized by a biphenyl core structure. One phenyl ring is substituted with a methylsulfanyl (-SCH₃) group at the 4-position, while the other is substituted with a nitro (-NO₂) group at the 3-position. The presence of the electron-withdrawing nitro group and the sulfur-containing methylsulfanyl group imparts distinct electronic properties to the molecule, making it a valuable intermediate for the synthesis of more complex structures. These features suggest its potential utility in the development of novel pharmaceuticals and advanced materials. For instance, sulfur-containing compounds are known for a wide range of biological activities, and nitrophenyl derivatives are often used as building blocks in drug discovery.[1]
This guide will detail a proposed synthetic route for 1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene, outline comprehensive characterization protocols, and present its predicted physicochemical properties.
Synthesis and Purification
The synthesis of 1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds between aryl halides and aryl boronic acids.[2][3]
Proposed Synthetic Pathway
The proposed synthesis involves the coupling of (4-(methylthio)phenyl)boronic acid with 1-bromo-3-nitrobenzene in the presence of a palladium catalyst and a base.
Figure 1: Proposed Suzuki-Miyaura coupling reaction for the synthesis of 1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene.
Detailed Experimental Protocol
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Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add (4-(methylthio)phenyl)boronic acid (1.2 equivalents), 1-bromo-3-nitrobenzene (1.0 equivalent), and potassium carbonate (2.5 equivalents).
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Solvent and Catalyst Addition: Add a 4:1 mixture of toluene and water as the solvent. Purge the mixture with nitrogen for 15 minutes to ensure an inert atmosphere. Subsequently, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene.
Physicochemical Characterization
A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure. The expected ¹H NMR spectrum would show signals corresponding to the methyl protons of the methylsulfanyl group and the aromatic protons of the biphenyl core.
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Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the characteristic functional groups. Key vibrational bands are expected for the nitro group (around 1530 and 1350 cm⁻¹) and the C-S bond.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be employed to determine the exact molecular weight and confirm the molecular formula of the compound.
Physical Properties
The following table summarizes the predicted and known physicochemical properties of the target compound and related structures.
| Property | 1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene (Predicted) | 1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene[1] | 1-(Methylsulfonyl)-4-nitrobenzene[4] |
| Molecular Formula | C₁₃H₁₁NO₂S | C₁₃H₁₁NO₂S | C₇H₇NO₄S |
| Molecular Weight | 245.30 g/mol | 245.30 g/mol | 201.20 g/mol |
| Appearance | Pale yellow solid | Not specified | Yellow block-like crystals[5] |
| Melting Point | Information not available | Information not available | Information not available |
| Boiling Point | Information not available | Information not available | Information not available |
| Solubility | Sparingly soluble in water; soluble in organic solvents like diethyl ether and benzene.[6] | Sparingly soluble in water; soluble in organic solvents.[6] | Soluble in organic solvents. |
Reactivity and Potential Applications
The chemical reactivity of 1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene is dictated by its functional groups. The nitro group can be reduced to an amino group, providing a handle for further functionalization, for example, through diazotization reactions.[7][8] The methylsulfanyl group can be oxidized to a sulfoxide or a sulfone, which can significantly alter the electronic and biological properties of the molecule.[9]
Given its structural motifs, this compound is a promising candidate for applications in:
-
Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents. Sulfur-containing compounds exhibit a wide range of biological activities.[1]
-
Materials Science: As a precursor for the development of organic electronic materials, leveraging the electronic properties of the nitro and methylsulfanyl groups.
Safety and Handling
Nitrobenzene and its derivatives are known to be toxic and should be handled with appropriate safety precautions. The target compound is expected to be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[4]
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[10]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Figure 2: Recommended safety protocol workflow for handling 1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and safe handling of 1-(Methylsulfanyl)-4-(3-nitrophenyl)benzene. The proposed synthetic route via Suzuki-Miyaura coupling offers a reliable method for its preparation. The unique combination of a nitro and a methylsulfanyl group on a biphenyl scaffold makes this compound a promising candidate for further research in medicinal chemistry and materials science. The information presented herein is intended to serve as a valuable resource for scientists and researchers in these fields.
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